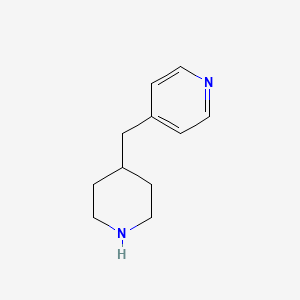

4-(Piperidin-4-ylmethyl)pyridine

Description

BenchChem offers high-quality 4-(Piperidin-4-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGBPYJZRFCEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899356-95-7 | |

| Record name | 4-(piperidin-4-ylmethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nucleophilic Substitution:this Route Typically Involves Reacting an Electrophilic Pyridine Precursor, Such As 4 Chloromethyl Pyridine, with a Nucleophilic Piperidine, Such As Piperidin 4 One Followed by Further Elaboration or Piperidine Itself Under Basic Conditions. the Synthesis of 4 Chloromethyl Pyridine Hydrochloride from Inexpensive 4 Picoline is an Established Industrial Process, Making This a Cost Effective Starting Point.google.comgoogle.coma Major Consideration for Scalability is Managing the Formation of Byproducts, Such As Quaternary Ammonium Salts from Over Alkylation, Which Can Complicate Purification.researchgate.net

Table 2: Industrial Comparison of Primary Coupling Strategies

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Precursors | 4-Pyridinecarboxaldehyde + Piperidine (B6355638) amine derivative | 4-(Chloromethyl)pyridine (B78701) + Piperidine derivative |

| Reagents | Reducing agents (e.g., NaBH₄, H₂/Catalyst) | Base (e.g., K₂CO₃, Et₃N) |

| Atom Economy | Generally higher, especially with catalytic hydrogenation. | Can be lower due to the formation of salt byproducts. |

| Key Challenges | Handling of potentially unstable aldehydes; ensuring complete reaction of unreactive amines. thieme-connect.com | Controlling over-alkylation; purification from inorganic salts. |

| Purification | Often requires removal of boron salts or catalyst. | Requires removal of inorganic salts (e.g., KCl). |

| Scalability | Well-established and highly scalable; many documented industrial examples. ucla.edu | Highly scalable; driven by low-cost precursors and reagents. google.com |

The Role of Flow Chemistry

For both precursor synthesis and coupling reactions, flow chemistry is emerging as a transformative technology for industrial production. beilstein-journals.org Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, which is crucial for exothermic reactions or when dealing with unstable intermediates. organic-chemistry.orgd-nb.info This enhanced control leads to higher yields, improved selectivity, and significantly better safety profiles by minimizing the volume of hazardous material present at any given time. rsc.orgscispace.com For pyridine (B92270) chemistry, which can involve challenging radical reactions or the use of hazardous reagents, flow processes provide a clear advantage for safe and efficient scale-up. rsc.orgresearchgate.net Gram-scale synthesis using flow systems has been demonstrated to be readily achievable, indicating strong potential for industrial application. acs.org

Purification Considerations

On an industrial scale, purification methods like column chromatography are generally avoided due to high solvent consumption and cost. The preferred methods are crystallization and distillation. For a basic compound like 4-(Piperidin-4-ylmethyl)pyridine, a common industrial purification strategy involves forming a salt, such as the hydrochloride salt. google.com This can facilitate crystallization, allowing for efficient removal of non-basic impurities. The purified salt can then be neutralized to provide the final free base if required. google.com

Chemical Reactivity and Transformations of 4 Piperidin 4 Ylmethyl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring exhibits reactivity typical of an aromatic heterocycle, including reactions on the nitrogen atom itself that influence the properties of the ring.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen can act as a nucleophile to attack alkyl halides, leading to the formation of N-alkylpyridinium salts. This quaternization reaction activates the pyridine ring, making it more susceptible to nucleophilic attack. The formation of these pyridinium (B92312) salts is a common transformation for pyridine-containing compounds. mdpi.com For instance, the reaction of a 4-alkylpyridine with a sulfonyl chloride can lead to an N-sulfonyl pyridinium salt intermediate, which activates the picolyl position for subsequent reactions. nih.gov This process highlights how modification at the pyridine nitrogen can facilitate further functionalization of the molecule. nih.gov

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net The formation of the N-oxide alters the electronic properties of the pyridine ring, increasing the electron density at the 2- and 4-positions and making them more susceptible to electrophilic substitution. A patent for N-oxides of related pyridylmethylpiperidine derivatives describes heating the parent compound with 35% H₂O₂ in acetic acid at 70°C to achieve oxidation. google.com More advanced methods have also been developed, including catalytic, enantioselective N-oxidation using aspartic acid-derived peptides as catalysts, which can provide access to chiral N-oxide products. chemrxiv.org

Table 1: Conditions for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Solvent | Temperature | Reference |

|---|---|---|---|

| Hydrogen Peroxide (35%) | Acetic Acid | 70°C | google.com |

| m-CPBA | Chloroform | Not specified | researchgate.net |

| Urea-Hydrogen Peroxide | Dichloromethane | Not specified | chemrxiv.org |

Metal Coordination Chemistry with the Pyridine Moiety

The lone pair of electrons on the pyridine nitrogen atom allows it to act as an effective ligand, coordinating with a wide variety of metal ions to form metal complexes. researchgate.netresearchgate.net The pyridine ring's ability to coordinate with metals like copper, zinc, iron, and cobalt is a well-documented aspect of its chemistry. bohrium.comomicsonline.org In ligands containing both piperidine (B6355638) and pyridine moieties, the pyridine nitrogen can participate in chelation, often in conjunction with other donor atoms in the molecule, to form stable complexes. bohrium.commdpi.com The coordination geometry and the stability of the resulting complex depend on several factors, including the metal ion, the solvent, and the presence of other coordinating groups on the ligand. researchgate.net For example, in a related system, the pyridine ring was shown to be involved in the coordination of a zinc ion. mdpi.com This property is crucial in the development of catalysts and materials with specific electronic or magnetic properties. mdpi.com

Reactivity at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a strong nucleophile and its reactivity dominates many of the transformations of 4-(Piperidin-4-ylmethyl)pyridine.

Acylation and Sulfonylation Reactions

The nucleophilic piperidine nitrogen readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acylpiperidine derivatives (amides). This reaction is often performed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) when starting from a carboxylic acid. For example, amides can be formed by reacting the piperidine with a carboxylic acid using a mixed acid anhydride (B1165640) method, which involves activating the carboxylic acid with a reagent like ethyl chloroformate in the presence of a base such as triethylamine (B128534). google.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides N-sulfonylpiperidines (sulfonamides). evitachem.com The introduction of a sulfonyl group is a common strategy in medicinal chemistry to modify the properties of a molecule. nih.gov A general method for the sulfonylation of piperidine derivatives involves their reaction with sulfonyl chlorides under basic or neutral conditions. evitachem.com

Table 2: Reagents for N-Acylation and N-Sulfonylation of Piperidines

| Reaction Type | Reagent Class | Example Reagent | Base (if applicable) | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halide | Benzoyl chloride | Pyridine | afasci.com |

| Acylation | Carboxylic Acid | Pyridine-4-carboxylic acid | DCC/DMAP | |

| Sulfonylation | Sulfonyl Chloride | (2,4-Dimethylphenyl)sulfonyl chloride | Base | evitachem.com |

Alkylation and Amidation Reactions

Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, most commonly alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate (K₂CO₃) or triethylamine is often added. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.net For instance, the alkylation of a piperidine derivative can be achieved by reacting it with 4-(chloromethyl)pyridine (B78701) in DMF with K₂CO₃ as the base. Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for introducing alkyl groups. nih.gov

Amidation: The term "amidation" in this context refers to the formation of an amide bond at the piperidine nitrogen, which is synonymous with the acylation reactions discussed in section 3.2.1. These reactions are fundamental for building more complex molecules from the piperidine scaffold. afasci.com

Table 3: Conditions for N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)pyridine | K₂CO₃ | DMF | 80°C | |

| Alkyl bromide/iodide | KHCO₃ (optional) | Acetonitrile | Room Temp. | researchgate.net |

| N-tert-butyl-2-chloroacetamide | Basic conditions | Not specified | Not specified | afasci.com |

| 1-Bromo-2-fluoroethane | Not specified | Not specified | Not specified | nih.gov |

Ring-Opening Reactions of the Piperidine Ring (if observed)

Currently, there is limited specific information in the provided search results detailing the ring-opening reactions of the piperidine ring within the 4-(piperidin-4-ylmethyl)pyridine molecule itself. However, general principles of piperidine chemistry suggest that under certain conditions, such as oxidative cleavage, ring-opening could occur. For instance, some piperidine derivatives can undergo oxidative ring opening to form an unstable dialdehyde, which can then participate in further reactions like reductive amination. mdpi.com

Transformations of the Methylene (B1212753) Bridge and Adjacent Carbons

The methylene bridge and its adjacent carbons are key sites for functional group manipulation within the 4-(piperidin-4-ylmethyl)pyridine framework.

The methylene bridge in derivatives of 4-(piperidin-4-ylmethyl)pyridine can be oxidized to a carbonyl group. This transformation provides a route to synthesize ketone analogs. For example, the oxidation of a hydroxyl group on the piperidine ring to a ketone has been noted as a possible reaction for related structures. evitachem.com While direct oxidation of the methylene bridge in the parent compound is not explicitly detailed, the oxidation of similar benzylic positions is a common transformation in organic synthesis. The resulting carbonyl group can be a key intermediate for further functionalization. nih.gov

The reduction of a carbonyl group to a hydroxyl group is a fundamental transformation in organic chemistry and is applicable to derivatives of 4-(piperidin-4-ylmethyl)pyridine. libretexts.orglibretexts.org Ketones can be reduced to secondary alcohols using various reducing agents. libretexts.orglibretexts.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org For instance, the reduction of a ketone derivative of a piperidine compound can yield the corresponding alcohol. e-bookshelf.de This reaction is crucial for introducing hydroxyl functionalities, which can alter the compound's physical and biological properties.

Functionalization of the Pyridine Ring System

The pyridine ring of 4-(piperidin-4-ylmethyl)pyridine possesses its own unique reactivity profile, which is distinct from that of the piperidine ring.

The pyridine ring is generally considered electron-deficient due to the presence of the electronegative nitrogen atom. beilstein-journals.orgquimicaorganica.orggcwgandhinagar.com This inherent property makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orggcwgandhinagar.comlibretexts.org Reactions like nitration, sulfonation, and Friedel-Crafts alkylation and acylation are often difficult to achieve on an unsubstituted pyridine ring and typically require harsh conditions. quimicaorganica.orggcwgandhinagar.comlibretexts.org When EAS does occur, substitution is favored at the 3- and 5-positions. quimicaorganica.org The presence of electron-donating groups on the pyridine ring can, however, facilitate these reactions. gcwgandhinagar.comyoutube.comyoutube.com

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. nih.govrsc.org The reactivity of pyridinium ions in SNAr reactions has been studied, showing a different leaving group order compared to activated aryl substrates. nih.govrsc.org For instance, the reaction of ring-substituted N-methylpyridinium compounds with piperidine has been investigated, demonstrating the feasibility of nucleophilic substitution on the pyridine ring. nih.govrsc.org This reactivity allows for the introduction of a wide range of functional groups onto the pyridine core. acs.org

Directed ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In the context of 4-(piperidin-4-ylmethyl)pyridine, the pyridine ring is the primary site for DoM. The directing metalating group (DMG) guides the deprotonation to the adjacent ortho position. wikipedia.orgclockss.org For pyridine derivatives, a directing group is generally required to facilitate lithiation on the ring and to prevent nucleophilic addition to the C=N bond. uwindsor.ca

While the piperidin-4-ylmethyl substituent itself is not a classical DMG, the nitrogen atom of the pyridine ring can act as a directing group. However, its directing ability is often insufficient to prevent competitive side reactions. clockss.org To achieve selective ortho-lithiation of the pyridine ring in structures similar to 4-(piperidin-4-ylmethyl)pyridine, it is common to introduce a more effective DMG onto the pyridine ring or the piperidine nitrogen.

Research on substituted pyridines has shown that various groups, such as amides, carbamates, and sulfonyls, can effectively direct ortho-lithiation. clockss.orgharvard.edu For instance, lithiation of N-(pyridin-2-ylmethyl)pivalamide with n-butyllithium occurs on the nitrogen and the methylene group of the side-chain. researchgate.net Similarly, lithiation of pyridines with acylaminomethyl groups at the 2- and 4-positions using tert-butyllithium (B1211817) takes place on both the nitrogen and the side-chain methylene group. researchgate.netcardiff.ac.ukcrossref.orgglobalauthorid.com The resulting lithium intermediates can then react with various electrophiles to yield side-chain substituted derivatives. researchgate.netcardiff.ac.uk

In the absence of a strong directing group, lithiation of 4-substituted pyridines can be challenging. For instance, the reaction of pyridine itself with organolithium reagents often leads to addition across the C=N bond. clockss.org However, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can sometimes circumvent this issue. clockss.orguwindsor.ca

A general strategy for the functionalization of 4-substituted pyridines involves the introduction of a DMG at the 3-position, which then directs lithiation to the 4-position. uwindsor.ca This approach, however, modifies the starting material.

Table 1: Examples of Directed ortho Metalation on Pyridine Derivatives

| Directing Group | Position | Lithiating Agent | Electrophile | Product | Reference |

| -CONEt₂ | 2 | sec-BuLi, TMEDA | I₂ | 2-CONEt₂-3-I-Pyridine | harvard.edu |

| -NHCOtBu | 2 | n-BuLi | Benzophenone | 2-(NHCOtBu)-3-C(OH)Ph₂-Pyridine | researchgate.net |

| -CH₂NHCOtBu | 2 | t-BuLi | Various | Side-chain substituted pyridines | researchgate.net |

| Amidine | - | Ru₃(CO)₁₂ | Arylboronate esters | α-Arylated cyclic amines | nih.gov |

This table is illustrative and may not directly involve 4-(piperidin-4-ylmethyl)pyridine but demonstrates the principles of DoM on related structures.

Functionalization of the Piperidine Ring System (excluding N-substitutions)

Functionalization of the piperidine ring in 4-(piperidin-4-ylmethyl)pyridine, excluding modifications at the nitrogen atom, primarily involves reactions at the carbon atoms of the ring. These transformations allow for the introduction of various substituents, leading to a diverse range of derivatives. researchgate.net

Substitution Reactions at Carbon Atoms

Direct C-H functionalization of the piperidine ring is a key strategy for introducing substituents at its carbon atoms. researchgate.net The reactivity of the C-H bonds varies depending on their position relative to the nitrogen atom. The α-C-H bonds (at C2 and C6) are generally the most activated towards deprotonation and subsequent functionalization due to the adjacent nitrogen. researchgate.netresearchgate.net

α-Arylation:

Ruthenium-catalyzed α-arylation of piperidines has been reported using arylboronates, often requiring a directing group on the piperidine nitrogen. nih.govresearchgate.net For instance, pyridyl or amidine directing groups can facilitate α-ruthenation followed by arylation. nih.govresearchgate.net Palladium-catalyzed C(sp³)–H arylation has also been developed for the selective synthesis of substituted piperidines. acs.org Photoredox catalysis offers another avenue for the α-amino C–H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes. acs.org

α-Alkylation:

α-Alkylation can be achieved through lithiation of N-protected piperidines followed by reaction with an alkyl halide. researchgate.net For example, N-Boc piperidine can be lithiated and then cross-coupled in a Negishi-type reaction. researchgate.net Iridium-catalyzed α-C(sp³)-H alkylation of azacycles has also been demonstrated. sci-hub.box

Functionalization at other positions:

Functionalization at the β (C3, C5) and γ (C4) positions is more challenging due to the lower acidity of the C-H bonds. researchgate.net The C3 position is electronically deactivated by the inductive effect of the nitrogen atom. nih.gov Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been employed to achieve C3-functionalization. nih.govnih.gov C4-functionalization can be achieved if the electronic preference for C2 is overridden, for instance, by steric hindrance around the C2 position. researchgate.net

Table 2: Examples of Substitution Reactions on the Piperidine Ring

| Reaction Type | Catalyst/Reagent | Position | Functional Group Introduced | Reference |

| α-Arylation | Ru catalyst, Boronate esters | C2 | Aryl | researchgate.net |

| α-Arylation | Pd(OAc)₂, Aryl iodides | C4 | Aryl | acs.org |

| α-Arylation | Ir(ppy)₃, DCB | C2 | Cyanoaryl | acs.org |

| α-Alkylation | n-BuLi, (-)-sparteine, Alkyl halide | C2 | Alkyl | acs.org |

| C3-Functionalization | Rh₂(R-TPPTTL)₄, Diazoacetate | C3 (indirect) | Arylacetate | nih.govnih.gov |

| C4-Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, Diazoacetate | C4 | Arylacetate | nih.govnih.gov |

This table provides examples of functionalization on the piperidine ring system, which are applicable in principle to 4-(piperidin-4-ylmethyl)pyridine, likely requiring N-protection.

Stereoselective Derivatization of the Piperidine Ring

The synthesis of enantiomerically pure or enriched piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. nih.govnih.gov Stereoselective derivatization of the piperidine ring can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions.

Chiral Auxiliaries:

Chiral auxiliaries can be attached to the piperidine nitrogen to direct the stereochemical outcome of subsequent reactions. researchgate.netcdnsciencepub.com For example, arabinopyranosylamine has been used as a chiral auxiliary in the synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com Similarly, phenylglycinol-derived δ-lactams can be used to generate enantiopure piperidines with tertiary and quaternary stereocenters. acs.org The addition of allyltrimethylsilane (B147118) to chiral N-acyliminium ions derived from mandelic acid has also been explored for the synthesis of 2-substituted piperidines, although with varying degrees of diastereoselectivity. semanticscholar.org

Chiral Catalysts:

Asymmetric catalysis provides a powerful tool for the enantioselective functionalization of piperidines. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been used to construct polysubstituted piperidine scaffolds with high enantioselectivity. nih.gov Organocatalyzed asymmetric aza-Diels–Alder reactions can also deliver ring-fused piperidine derivatives with excellent stereoselectivity. rsc.org

Substrate-Controlled Diastereoselectivity:

The existing stereochemistry in a substituted piperidine can influence the stereochemical outcome of further reactions. For instance, a highly diastereoselective photoredox-catalyzed α-amino C–H arylation of densely functionalized piperidines has been reported, where the reaction proceeds to give the most stable stereoisomer. acs.org Similarly, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and sparteine (B1682161) allows for the isolation of enantioenriched products. acs.org

Table 3: Examples of Stereoselective Derivatization of the Piperidine Ring

| Method | Chiral Source | Reaction Type | Stereoselectivity | Reference |

| Chiral Auxiliary | Arabinopyranosylamine | Domino Mannich–Michael | High diastereoselectivity | researchgate.netcdnsciencepub.com |

| Chiral Auxiliary | Phenylglycinol-derived δ-lactam | Dialkylation | Good to excellent | acs.org |

| Chiral Catalyst | Rhodium(I) complex | [2+2+2] Cycloaddition | High enantioselectivity | nih.gov |

| Organocatalysis | - | aza-Diels–Alder | Excellent stereoselectivity | rsc.org |

| Kinetic Resolution | (-)-Sparteine | Lithiation-alkylation | High enantiomeric ratios | acs.org |

This table highlights various methods for achieving stereoselective functionalization of the piperidine ring.

Applications of 4 Piperidin 4 Ylmethyl Pyridine in Advanced Chemical Sciences

Role as a Versatile Chemical Building Block in Organic Synthesis

The structural composition of 4-(Piperidin-4-ylmethyl)pyridine, which includes both a nucleophilic secondary amine in the piperidine (B6355638) ring and a basic pyridine (B92270) ring, makes it an important intermediate in the synthesis of more complex organic molecules. Chemists can modify its structure to create a variety of derivatives for use in numerous chemical reactions. The presence of two nitrogen centers provides sites for functionalization reactions such as alkylation and acylation.

The synthesis of derivatives often involves reactions like the nucleophilic substitution of 4-(chloromethyl)pyridine (B78701) with a piperidine derivative. For instance, the direct alkylation of piperidin-4-ol with 4-(chloromethyl)pyridine in the presence of a base like triethylamine (B128534) or potassium carbonate is a common method. This process, however, can lead to the formation of byproducts, requiring purification through chromatography. The compound and its derivatives are utilized in the construction of various heterocyclic compounds and as starting materials for the synthesis of bioactive molecules. nih.gov

Scaffold Design for Chemical Probes and Ligands in Biochemical Systems (Non-Clinical Focus)

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a key structural motif in the design of chemical probes and ligands for studying biochemical systems. brieflands.comfrontiersin.org Its ability to interact with biological targets is attributed to its unique structure, which allows for various binding interactions. The pyridine moiety offers aromaticity and basicity, which can affect properties like solubility and target binding, while the piperidine ring can be substituted to modulate these properties further.

Exploration of Molecular Interactions with Biological Targets (in vitro mechanistic studies)

The 4-(piperidin-4-ylmethyl)pyridine framework is integral to ligands designed to interact with specific biological targets like receptors and enzymes. brieflands.com For example, it can act as a ligand, modulating the activity of its target. The pyridine and piperidine nitrogens can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules. ontosight.ai

In the context of enzyme inhibition, derivatives of this scaffold have shown significant activity. For instance, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov These compounds act as competitive inhibitors against the enzyme's substrate. nih.gov Molecular docking studies have provided insights into the possible binding modes of these inhibitors. nih.gov

The following table summarizes the inhibitory activity of selected 3-(piperidin-4-ylmethoxy)pyridine derivatives against LSD1 and their selectivity against monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov

| Compound | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

| 5 | 2300 | >50 | 9.7 | >21 | 4.2 |

| 16 | 35 | >50 | 18.7 | >1428 | 534 |

| 17 | 29 | >50 | 11.2 | >1724 | 386 |

| 22 | 46 | >50 | 10.8 | >1087 | 235 |

Data sourced from PubMed Central. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of ligands. For the 4-(piperidin-4-ylmethyl)pyridine scaffold, SAR studies have revealed key structural features that influence biological activity. nih.gov

For example, in a series of Rho-kinase (ROCK) inhibitors, compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. brieflands.com This highlights the importance of the nitrogen's position within the pyridine ring for receptor engagement.

In the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety was found to be a critical structural feature. nih.gov Specifically, 4-pyridylpiperidine derivatives showed higher potency for sigma receptors compared to unsubstituted piperidines. nih.gov The protonated piperidine derivative is believed to form an essential salt bridge interaction within the sigma-1 receptor binding pocket. nih.gov

The table below illustrates the impact of substituting the piperidine ring on the binding affinity (Ki in nM) for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov

| Compound | R | σ1R Ki (nM) | σ2R Ki (nM) |

| 5 | H | 28 | 47 |

| 6 | H | 18 | 103 |

| 7 | H | 4.8 | 116 |

| 12 | 4-pyridyl | 4.5 | 10 |

| 13 | 4-pyridyl | 5.6 | 4 |

| 14 | 4-pyridyl | 3.3 | 29 |

Data sourced from PubMed Central. nih.gov

These SAR studies demonstrate how modifications to the 4-(piperidin-4-ylmethyl)pyridine scaffold can be systematically explored to fine-tune the interaction with specific biological targets.

Applications in Catalysis as Ligands for Metal Complexes

The nitrogen atoms in the 4-(piperidin-4-ylmethyl)pyridine structure make it an effective ligand for coordinating with metal ions, finding applications in both transition metal-catalyzed reactions and organocatalysis. mdpi.com

Transition Metal-Catalyzed Reactions

Pyridine-containing ligands are widely used in transition-metal catalysis due to their ability to form stable complexes with a variety of metals. nih.govomicsonline.org These complexes can catalyze a wide range of organic transformations, including C-H bond functionalization. nih.gov While specific examples detailing the use of 4-(piperidin-4-ylmethyl)pyridine as a ligand in transition metal catalysis are not extensively documented in the provided search results, the general principles of pyridine-based ligands are applicable. The pyridine nitrogen can coordinate to a metal center, and the piperidine moiety can be functionalized to modulate the steric and electronic properties of the resulting catalyst. mdpi.com For example, chiral ligands incorporating a piperidine ring can be used to achieve stereoselectivity in catalytic reactions. mdpi.com

Organocatalysis

In the field of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of 4-(piperidin-4-ylmethyl)pyridine have shown potential. nih.gov Organocatalysts often rely on the presence of acidic or basic functional groups to facilitate reactions. The basic nitrogen atoms in 4-(piperidin-4-ylmethyl)pyridine can act as catalytic sites. For instance, proline-derived organocatalysts containing a piperidine moiety have been developed for asymmetric Michael addition reactions, achieving high diastereoselectivity and enantioselectivity. researchgate.net While this specific example does not use the 4-(piperidin-4-ylmethyl)pyridine core, it highlights the utility of the piperidine motif in organocatalyst design. The development of chiral organocatalysts based on the 4-(piperidin-4-ylmethyl)pyridine scaffold is an area of ongoing research interest.

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. google.com The formation of these complex assemblies is governed by the principles of molecular recognition, where "host" and "guest" molecules selectively bind to one another. google.combohrium.com The structural characteristics of 4-(Piperidin-4-ylmethyl)pyridine make it a compelling candidate for constructing such supramolecular systems.

The molecule possesses distinct features that facilitate non-covalent interactions essential for self-assembly and crystal engineering. researchgate.net The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group of the piperidine ring can function as a hydrogen bond donor. This dual capacity allows the molecule to participate in robust and directional hydrogen-bonding networks, which are fundamental to the design of supramolecular structures. bohrium.com Pyridine and its derivatives are well-regarded as excellent segments for building diverse and stable hydrogen-bonded systems. bohrium.com Furthermore, the aromatic pyridine ring can engage in π-π stacking and C-H···π interactions, which are crucial for the stabilization of crystal lattices and the formation of extended assemblies. acs.orgresearchgate.net

In the context of host-guest chemistry, macrocyclic hosts like cyclodextrins are often used to encapsulate guest molecules, a process driven by hydrophobic and van der Waals interactions. chemistry.kz The piperidine and pyridine moieties of 4-(Piperidin-4-ylmethyl)pyridine could potentially serve as guests, fitting within the cavities of various host molecules. chemistry.kz The specific geometry and electronic properties of the molecule would dictate its binding affinity and selectivity with different hosts. The self-assembly of molecules featuring pyridine units with other components, such as diiodotetrafluorobenzene, has been shown to create complex co-crystals through halogen bonding, where the pyridine nitrogen is a preferred binding site. nih.gov While direct studies on 4-(Piperidin-4-ylmethyl)pyridine are not prevalent, the established principles of supramolecular chemistry strongly suggest its utility in creating novel, ordered molecular systems.

Table 1: Potential Non-Covalent Interactions of 4-(Piperidin-4-ylmethyl)pyridine This table is generated based on the functional groups of the molecule and general principles of supramolecular chemistry.

| Molecular Moiety | Potential Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Formation of directional H-bonds with donor molecules. bohrium.com |

| Piperidine N-H | Hydrogen Bond Donor | Formation of directional H-bonds with acceptor molecules. |

| Pyridine Ring | π-π Stacking | Stabilization of crystal packing and formation of columnar structures. researchgate.net |

| Pyridine Ring | C-H···π Interactions | Contribution to the overall stability of the supramolecular architecture. acs.org |

| Aliphatic CH₂ Groups | van der Waals Forces | General intermolecular attractive forces contributing to packing efficiency. chemistry.kz |

Emerging Roles in Materials Science and Polymer Chemistry

The application of 4-(Piperidin-4-ylmethyl)pyridine extends into materials science and polymer chemistry, where it is recognized as a valuable material building block. bldpharm.com Its bifunctional nature allows it to be incorporated into polymers to impart specific properties or to act as a ligand in the synthesis of polymerization catalysts.

Pyridine derivatives are known to have applications in polymer production. researchgate.net The structural motif of 4-(Piperidin-4-ylmethyl)pyridine makes it a potential monomer for the synthesis of novel functional polymers. For instance, polymers containing pyridine units, such as poly(2-(4-vinylphenyl)pyridine), have been successfully synthesized via anionic polymerization and can form block copolymers that exhibit microphase separation, a key feature for creating structured nanomaterials. researchgate.net The incorporation of the 4-(Piperidin-4-ylmethyl)pyridine unit into a polymer backbone could introduce sites for hydrogen bonding, pH-responsiveness, and metal coordination, leading to "smart" materials that respond to external stimuli.

Furthermore, ligands containing piperidine and pyridine moieties are employed in the design of transition metal complexes that act as initiators for polymerization processes. bohrium.comnih.gov For example, zinc(II) complexes supported by aminomethylpyridine-derived ligands have been synthesized and used as initiators for the stereoselective ring-opening polymerization of meso-lactide to produce polylactic acid (PLA), a biodegradable polymer. bohrium.com Similarly, copper(II) complexes with related Schiff base ligands effectively polymerize methyl methacrylate. nih.gov The 4-(Piperidin-4-ylmethyl)pyridine structure is well-suited for creating such catalytic complexes, where it can chelate to a metal center and influence the stereoselectivity and efficiency of the polymerization reaction. researchcommons.orgbohrium.com

Table 2: Related Piperidine/Pyridine Compounds in Polymerization

| Compound/Ligand Type | Metal | Polymerization Application | Reference |

|---|---|---|---|

| 2-(piperidin-1-ylmethyl)pyridine | Zinc(II) | Initiator for ring-opening polymerization of meso-lactide. | bohrium.com |

| 2-(Piperidin-1-yl)-N-(pyridin-2-ylmethylene)ethanamine | Copper(II) | Catalyst for polymerization of methyl methacrylate. | nih.gov |

| 1-Chlorine-3-piperidine-2-propylmethacrylate | N/A | Monomer for radical homopolymerization. | researchcommons.org |

| 2-(4-Vinylphenyl)pyridine | Potassium | Monomer for living anionic polymerization. | researchgate.net |

Use in Agrochemical Research as a Synthetic Intermediate (excluding toxicological profiles)

In the field of agrochemical research, there is a continuous need to discover novel pesticides to manage resistance and improve efficacy. bohrium.com Heterocyclic compounds, particularly those containing pyridine and piperidine rings, are crucial scaffolds in the design of modern agrochemicals. researchgate.netnih.gov 4-(Piperidin-4-ylmethyl)pyridine serves as a valuable synthetic intermediate for the preparation of more complex molecules with potential fungicidal and insecticidal properties. google.comlookchem.com

The piperidine ring is a structural feature in numerous commercial pesticides. Patents have been filed for a wide range of piperidine derivatives for use as insecticides, acaricides, and fungicides, highlighting the importance of this chemical class in crop protection. google.comgoogle.com The synthesis of these active ingredients often relies on the availability of versatile building blocks. A structurally related compound, 2-Chloro-4-(1-piperidinylmethyl)pyridine ethanedioate, is explicitly identified as an essential intermediate for producing various agrochemicals. lookchem.com

The synthetic utility of 4-(Piperidin-4-ylmethyl)pyridine lies in the distinct reactivity of its two nitrogen-containing rings. The secondary amine of the piperidine ring can be readily functionalized through reactions like alkylation, acylation, or arylation to build more elaborate structures. Simultaneously, the pyridine ring can be modified or serve as a key pharmacophore that interacts with biological targets in pests. The development of efficient synthetic routes to access polysubstituted piperidines and pyridines is a significant focus for medicinal and agrochemical chemists. mdpi.com By providing a pre-formed piperidinyl-methyl-pyridine framework, this compound simplifies the synthetic pathways to novel agrochemical candidates, allowing researchers to explore new chemical space in the search for effective crop protection agents.

Advanced Structural Characterization and Conformational Analysis

Detailed Conformational Preferences and Dynamics in Solution and Solid State

The conformational landscape of 4-(Piperidin-4-ylmethyl)pyridine is primarily dictated by the orientation of the piperidine (B6355638) ring and the relative positioning of the pyridinylmethyl substituent. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. acs.orgchemrevlett.com The substituent at the 4-position can exist in either an axial or equatorial position. Computational studies and experimental data suggest that the equatorial conformation is generally more stable, minimizing steric hindrance. researchgate.net

In solution, the molecule exhibits dynamic behavior, with the piperidine ring potentially undergoing ring inversion. The barrier to this inversion and the equilibrium between conformers can be influenced by the solvent environment. researchgate.net In the solid state, the conformation is locked into a specific arrangement within the crystal lattice, often with the pyridinylmethyl group in the equatorial position to maximize packing efficiency and intermolecular interactions. researchgate.net Hydrogen bonding, particularly involving the piperidine nitrogen, can play a significant role in stabilizing specific conformations in both solution and the solid state. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-(Piperidin-4-ylmethyl)pyridine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the pyridine (B92270) and piperidine ring protons. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the piperidine ring and the methylene (B1212753) bridge are found in the upfield region (δ 1.0-3.5 ppm). The coupling constants between adjacent protons can provide insights into the dihedral angles and, consequently, the conformation of the piperidine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom. The chemical shifts of the piperidine carbons can further confirm the chair conformation and the equatorial or axial orientation of the substituent. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Representative NMR Data for 4-(Piperidin-4-ylmethyl)pyridine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 8.5 - 7.0 | Pyridine ring protons |

| 4.5 - 3.5 | Methylene bridge protons (-CH₂-) | |

| 3.5 - 2.5 | Piperidine ring protons adjacent to nitrogen | |

| 2.5 - 1.0 | Other piperidine ring protons | |

| ¹³C | 160 - 120 | Pyridine ring carbons |

| 60 - 40 | Piperidine ring carbons adjacent to nitrogen | |

| 40 - 25 | Other piperidine ring carbons and methylene bridge carbon | |

| Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization. |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4-(Piperidin-4-ylmethyl)pyridine and its derivatives with high accuracy. mdpi.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions, minimizing fragmentation. osti.govresearchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. bohrium.com Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. nih.gov By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of the different structural components of the molecule, further confirming its identity. nih.gov

When coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures, enabling the identification and quantification of 4-(Piperidin-4-ylmethyl)pyridine and its metabolites or related impurities in various matrices.

X-ray Crystallography of 4-(Piperidin-4-ylmethyl)pyridine Derivatives and Metal Complexes

Single-crystal X-ray crystallography provides the most definitive structural information for 4-(Piperidin-4-ylmethyl)pyridine derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. acs.org

Crystallographic studies of derivatives have confirmed the preference for the piperidine ring to adopt a chair conformation with the pyridinylmethyl substituent in the equatorial position. researchgate.net These studies also provide detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.org

Table 2: Selected Crystallographic Data for a 4-(Piperidin-4-ylmethyl)pyridine Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.517 | researchgate.net |

| b (Å) | 12.384 | researchgate.net |

| c (Å) | 12.472 | researchgate.net |

| α (°) | 70.88 | researchgate.net |

| β (°) | 82.04 | researchgate.net |

| γ (°) | 83.58 | researchgate.net |

| Data for {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in 4-(Piperidin-4-ylmethyl)pyridine and the nature of intermolecular interactions. mpg.de

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the molecule. Key vibrations include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the piperidine N-H group.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region for both aromatic (pyridine) and aliphatic (piperidine and methylene) C-H bonds. researchgate.net

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring. aps.org

C-N stretching: Vibrations in the 1000-1200 cm⁻¹ range. researchgate.net

The position and shape of the N-H stretching band can be particularly sensitive to hydrogen bonding, shifting to lower frequencies and broadening upon involvement in such interactions. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com Aromatic ring vibrations often give rise to strong Raman signals. aps.org The technique is particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. americanpharmaceuticalreview.com Differences in the Raman spectra of different polymorphic forms can be used to distinguish between them. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for 4-(Piperidin-4-ylmethyl)pyridine and Related Structures

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1200 | IR |

Computational and Theoretical Chemistry Studies of 4 Piperidin 4 Ylmethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and energetic landscape of 4-(piperidin-4-ylmethyl)pyridine. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate key electronic parameters. researchgate.netpeacta.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyridine (B92270) and Piperidine (B6355638) Derivatives

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. researchgate.net |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and non-covalent interactions. researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron | Relates to the molecule's tendency to be oxidized. researchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added | Relates to the molecule's tendency to be reduced. researchgate.net |

| Electronegativity (χ) | Tendency of an atom to attract bonding electrons | Provides insight into charge distribution. researchgate.net |

| Hardness (η) | Resistance to change in electron distribution | A measure of chemical stability. researchgate.net |

| Softness (σ) | Reciprocal of hardness | A measure of chemical reactivity. researchgate.net |

This table is illustrative and the specific values for 4-(Piperidin-4-ylmethyl)pyridine would be determined through specific DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Focus on Binding Modes and Molecular Recognition)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as 4-(piperidin-4-ylmethyl)pyridine, and a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential binding modes and understanding the principles of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a force field that approximates the binding affinity. For derivatives of 4-(piperidin-4-ylmethyl)pyridine, docking studies have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in their binding to various enzymes. For example, in studies of piperidine derivatives as potential antitubercular agents, docking simulations on the enoyl-acyl carrier protein (EACP) reductase enzyme have been used to predict binding interactions. nih.gov Similarly, docking studies of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) have suggested that the protonated piperidine amino group can form crucial hydrogen bonds with residues like Asp555, while the pyridine ring engages in favorable electrostatic and hydrophobic interactions. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. MD simulations can assess the stability of the docked pose and reveal the role of solvent molecules in the binding process. mdpi.com For instance, MD simulations of imidazopyridine derivatives, which may contain the 4-(piperidin-4-ylmethyl)pyridine scaffold, have been used to evaluate the structural stability of the ligand-protein complex. mdpi.com These simulations can highlight fluctuations in the ligand's position, such as the piperidine group moving into a solvent-exposed pocket, and can identify water-mediated interactions that contribute to binding affinity. mdpi.com

The key interactions governing molecular recognition for this class of compounds often involve:

Hydrogen Bonding: The nitrogen atoms in both the piperidine and pyridine rings can act as hydrogen bond acceptors, while the N-H group of the piperidine can be a hydrogen bond donor. nih.govbeilstein-journals.org

Electrostatic Interactions: The protonated piperidine ring can form salt bridges with negatively charged amino acid residues like aspartate and glutamate. mdpi.com

Hydrophobic and π-Interactions: The pyridine ring and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues. The aromatic pyridine ring can also participate in π-π stacking or cation-π interactions. nih.govbeilstein-journals.org

Prediction of Chemical Reactivity and Regioselectivity

Computational methods can predict the chemical reactivity and regioselectivity of 4-(piperidin-4-ylmethyl)pyridine, providing insights into where chemical reactions are most likely to occur. This is particularly important for planning synthetic routes and understanding potential metabolic transformations.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For pyridine-containing molecules, the electron-deficient nature of the pyridine ring influences its reactivity. nih.gov

Local reactivity descriptors, derived from DFT calculations, can provide a more detailed picture of regioselectivity. The Fukui function and condensed softness indices are used to identify the most reactive atoms in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For example, in substituted pyridines, these calculations can help predict the outcome of reactions like the Minisci reaction, a method for the radical alkylation of electron-deficient heterocycles. nih.gov The regioselectivity of such reactions can be influenced by substituents on the pyridine ring, which alter the electronic distribution and steric accessibility of different positions. nih.govnih.gov

The aryne distortion model, supported by DFT calculations, can also be used to predict regioselectivity in reactions involving pyridyne intermediates. nih.gov By calculating the geometry of the pyridyne, it's possible to predict which of the two aryne carbons is more susceptible to nucleophilic attack based on the distortion from ideal geometry. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Attributes (excluding biological efficacy or ADMET)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physicochemical properties. dergipark.org.tr These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical relationship between these descriptors and an observed property.

For 4-(piperidin-4-ylmethyl)pyridine and its analogs, QSAR/QSPR studies can be employed to predict a variety of chemical attributes without considering biological activity or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The molecular descriptors used in these models can be derived from the compound's 2D structure (topological indices), 3D structure (geometric descriptors), or from quantum chemical calculations (electronic descriptors). dergipark.org.trresearchgate.net

Table 2: Examples of Descriptors Used in QSAR/QSPR Models for Chemical Attributes

| Descriptor Type | Examples | Predicted Property |

| Topological | Connectivity indices, Shape indices | Boiling point, Molar refractivity |

| Geometric | Molecular surface area, Molecular volume | Density, Polarizability |

| Electronic (from Quantum Chemistry) | Dipole moment, HOMO/LUMO energies, Atomic charges | Reactivity indices, Spectroscopic properties |

These models can be valuable for:

Predicting Physicochemical Properties: Properties like boiling point, vapor pressure, and solubility can be estimated, which is useful for chemical engineering and process design.

Estimating Spectroscopic Properties: Correlations can be developed to predict NMR chemical shifts or infrared absorption frequencies.

Modeling Chemical Reactivity: Descriptors like HOMO/LUMO energies can be used in QSAR models to predict reactivity in a series of related compounds. peacta.org

The development of a robust QSAR/QSPR model typically involves several steps: data set preparation, calculation of molecular descriptors, variable selection to identify the most relevant descriptors, model building using techniques like multiple linear regression (MLR), and rigorous model validation. researchgate.netresearchgate.net

Conformational Landscape Exploration using Advanced Computational Methods

The flexibility of the 4-(piperidin-4-ylmethyl)pyridine molecule, particularly due to the rotatable bonds in the methylene (B1212753) linker and the conformational plasticity of the piperidine ring, means that it can exist in multiple low-energy conformations. Understanding this conformational landscape is crucial, as the specific conformation adopted by the molecule can significantly influence its interaction with a biological target.

Advanced computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformers. Techniques such as systematic or stochastic conformational searches, often coupled with molecular mechanics or quantum mechanical calculations, are used to generate a diverse set of possible structures. The relative energies of these conformers are then calculated to determine their populations at a given temperature.

For piperidine derivatives, the chair conformation is typically the most stable for the six-membered ring, but boat and twist-boat conformations can also be relevant, especially in the context of receptor binding. researchgate.net The orientation of the substituent on the piperidine ring (axial vs. equatorial) is also a key conformational feature. Dynamic NMR spectroscopy, in conjunction with DFT calculations, can be a powerful combination for studying conformational exchange processes in solution. mdpi.com

Molecular dynamics simulations can also provide a detailed exploration of the conformational landscape in a given environment (e.g., in a solvent or within a binding site). mdpi.com These simulations can reveal the dynamic transitions between different conformational states and the timescales on which these transitions occur, offering a more complete understanding of the molecule's conformational behavior.

Future Directions and Emerging Research Avenues for 4 Piperidin 4 Ylmethyl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 4-(Piperidin-4-ylmethyl)pyridine typically involves the reduction of 4-(pyridin-4-ylmethyl)pyridine. This transformation is commonly achieved through catalytic hydrogenation, a robust and widely used method. However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Catalyst Innovation: Research is geared towards creating non-precious metal catalysts (e.g., based on nickel, cobalt, or copper) to replace costly and scarce precious metals like platinum, palladium, and rhodium. The goal is to develop catalysts that offer high selectivity for the reduction of the pyridine (B92270) ring while preserving the other functional groups, under milder reaction conditions (lower temperature and pressure).

Green Chemistry Approaches: The use of greener solvents, such as water, supercritical fluids (like CO2), or bio-based solvents, is a significant area of interest. These alternatives aim to reduce the environmental impact associated with traditional organic solvents. Furthermore, developing solvent-free reaction conditions is an ultimate goal for sustainable synthesis.

Electrochemical and Photochemical Methods: Electrosynthesis and photocatalysis represent promising alternatives to traditional thermal reduction methods. These techniques can often be performed at ambient temperature and pressure, reducing energy consumption. By using electricity or light to drive the chemical transformation, these methods align well with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for 4-(Piperidin-4-ylmethyl)pyridine

| Methodology | Advantages | Disadvantages | Research Focus |

| Catalytic Hydrogenation | High yield, well-established | Often requires high pressure/temperature, precious metal catalysts | Development of earth-abundant metal catalysts, milder conditions |

| Transfer Hydrogenation | Avoids use of gaseous hydrogen | Can require stoichiometric amounts of a hydrogen donor | Use of catalytic amounts of recyclable hydrogen donors |

| Electrochemical Synthesis | Mild conditions, high selectivity, avoids hazardous reagents | Can have limited scalability, electrode fouling | Development of new electrode materials, optimization of reaction cells |

| Photochemical Synthesis | Utilizes renewable energy (light), high spatial/temporal control | Can suffer from low quantum yields, requires specialized equipment | Design of efficient photosensitizers, reactor engineering |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of 4-(Piperidin-4-ylmethyl)pyridine is largely defined by its two nitrogen-containing heterocyclic rings: the basic piperidine (B6355638) and the aromatic pyridine. While N-alkylation and N-acylation of the piperidine nitrogen are common transformations, a vast landscape of its chemical reactivity remains to be explored.

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective functionalization of the piperidine ring at positions other than the nitrogen atom is a key challenge. This could involve C-H activation strategies to introduce new functional groups directly onto the carbon backbone of the piperidine ring.

Pyridine Ring Transformations: While the piperidine moiety is often the site of reaction, the pyridine ring also offers opportunities for novel transformations. This includes electrophilic and nucleophilic aromatic substitution reactions, as well as more complex cycloaddition reactions to build intricate molecular architectures.

Dual-Site Reactivity: Exploring reactions that engage both the piperidine and pyridine nitrogens simultaneously or sequentially could lead to the synthesis of novel bicyclic or macrocyclic structures with unique three-dimensional shapes.

Expansion of Non-Biological Application Domains in Chemical Science

Beyond its established role in medicinal chemistry, 4-(Piperidin-4-ylmethyl)pyridine has significant, yet largely untapped, potential in other areas of chemical science.

Emerging application domains include:

Coordination Chemistry and Catalysis: The two nitrogen atoms of 4-(Piperidin-4-ylmethyl)pyridine make it an excellent candidate as a bidentate ligand for a wide range of metal ions. The resulting metal complexes could find applications in homogeneous catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The distinct electronic properties of the sp3-hybridized piperidine nitrogen and the sp2-hybridized pyridine nitrogen can lead to unique coordination geometries and catalytic activities.

Materials Science: The ability of this compound to act as a linker in coordination polymers and metal-organic frameworks (MOFs) is a promising area of research. These materials have potential applications in gas storage, separation, and sensing. The structural rigidity of the pyridine ring combined with the flexibility of the piperidinemethyl linker could be exploited to create materials with tailored porosity and functionality.

Supramolecular Chemistry: As a hydrogen bond donor and acceptor, 4-(Piperidin-4-ylmethyl)pyridine can participate in the formation of self-assembled supramolecular structures. These structures could be designed to act as molecular containers, sensors, or components of molecular machines.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation.

For 4-(Piperidin-4-ylmethyl)pyridine, this integration could manifest in several ways:

Continuous Flow Hydrogenation: The catalytic hydrogenation of 4-(pyridin-4-ylmethyl)pyridine is particularly well-suited for flow chemistry. Using packed-bed reactors filled with a solid-supported catalyst allows for the continuous production of the desired product with easy separation of the catalyst. This approach can also enable the safe handling of hydrogen gas at high pressures.

Automated Derivatization: Automated synthesis platforms can be used to rapidly generate libraries of 4-(Piperidin-4-ylmethyl)pyridine derivatives. By systematically varying the reagents used for N-alkylation or N-acylation in a flow setup, researchers can quickly explore a large chemical space to identify compounds with desired properties.

Development of Advanced Analytical and Spectroscopic Methodologies for Characterization

While standard analytical techniques like NMR and mass spectrometry are routinely used to characterize 4-(Piperidin-4-ylmethyl)pyridine, there is room for the development of more advanced methodologies.

Future directions in this area include:

Chiral Analysis: For derivatives of 4-(Piperidin-4-ylmethyl)pyridine that are chiral, the development of robust and efficient methods for enantiomeric separation and analysis is crucial. This could involve advanced chiral chromatography techniques (e.g., SFC, HPLC) with novel chiral stationary phases.

In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (FTIR) or process NMR, can provide real-time information about reaction kinetics and mechanism. This is particularly valuable for optimizing reactions in flow chemistry setups.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to study the gas-phase conformation and structure of 4-(Piperidin-4-ylmethyl)pyridine and its derivatives, providing insights that are complementary to solution-phase NMR studies.

Computational Design of Novel Derivatives with Tailored Chemical Properties and Functions

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules.

For 4-(Piperidin-4-ylmethyl)pyridine, computational approaches can be used to:

Predict Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the most likely sites of reaction and to understand the mechanisms of chemical transformations. This can guide the design of new synthetic strategies.

Design Novel Ligands: Molecular modeling can be used to design derivatives of 4-(Piperidin-4-ylmethyl)pyridine with optimized properties as ligands for specific metal catalysts. By computationally screening a virtual library of potential ligands, researchers can prioritize the most promising candidates for synthesis.

Engineer Materials Properties: For applications in materials science, computational simulations can be used to predict the structures and properties of MOFs or coordination polymers incorporating 4-(Piperidin-4-ylmethyl)pyridine as a linker. This allows for the in-silico design of materials with desired characteristics, such as specific pore sizes or gas adsorption properties.

Table 2: Computationally Explored Properties of 4-(Piperidin-4-ylmethyl)pyridine Derivatives

| Computational Method | Property Predicted | Application |

| Density Functional Theory (DFT) | Electron density, reaction barriers, spectroscopic properties | Reactivity prediction, mechanistic studies |

| Molecular Dynamics (MD) | Conformational flexibility, solvation effects | Understanding behavior in solution, ligand-receptor interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with chemical or physical properties | Design of derivatives with tailored properties |

| Molecular Docking | Binding affinity and mode to a target | Design of ligands for catalysis or materials science |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the piperidin-4-ylmethyl group into pyridine-based compounds?

- The piperidin-4-ylmethyl group is often introduced via nucleophilic substitution or reductive amination. For example, in LSD1 inhibitor synthesis, the group is retained from precursor compounds while replacing reactive moieties (e.g., cyclopropylamine) with stable cores like pyridine. Optimization may involve adjusting steric hindrance or using protecting groups to enhance yield .

- Methodological Tip : Use docking studies to predict interactions between the piperidin-4-ylmethyl group and target enzymes (e.g., LSD1) before synthesis. This reduces trial-and-error in SAR studies .

Q. How does the piperidin-4-ylmethyl group enhance selectivity in enzyme inhibition?

- The basic amine in the piperidin-4-ylmethyl group forms hydrogen bonds with catalytic residues (e.g., Asp555 in LSD1), improving binding affinity. Comparative studies show that this group increases selectivity >1,500-fold over other monoamine oxidases due to its spatial compatibility with enzyme active sites .

- Experimental Validation : Perform enzyme kinetics (e.g., IC50, Ki) and competitive inhibition assays against related enzymes (e.g., MAO-A/B) to confirm selectivity .

Q. What safety precautions are critical when handling 4-(piperidin-4-ylmethyl)pyridine derivatives?

- Prioritize PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. For hydrochloride salts, neutralize waste with dilute bases before disposal. Safety data sheets for structurally similar compounds emphasize risks of toxicity and irritation .

- Protocol : Follow GB/T16483/17519 guidelines for chemical handling, including emergency response measures for spills or exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 4-(piperidin-4-ylmethyl)pyridine derivatives for LSD1 inhibition?

- Key modifications include:

- Core substitution : Replacing cyclopropylamine with pyridine improves stability while maintaining potency (e.g., compound 3 vs. 2 in LSD1 inhibition) .

- Auxiliary groups : Adding hydrophobic substituents (e.g., phenyl rings) enhances binding to FAD cofactors in LSD1, as shown in docking simulations .

Q. What mechanistic insights explain the competitive inhibition of LSD1 by 4-(piperidin-4-ylmethyl)pyridine derivatives?

- Enzyme kinetics reveal competitive inhibition against dimethylated H3K4 peptide substrates. The piperidin-4-ylmethyl group mimics the substrate’s lysine side chain, blocking the active site. Docking studies suggest electrostatic interactions between the protonated amine and Asp555 stabilize the inhibitor-enzyme complex .

- Experimental Design : Conduct time-dependent inhibition assays and X-ray crystallography (if feasible) to resolve binding modes .

Q. How do 4-(piperidin-4-ylmethyl)pyridine derivatives perform in in vivo models of cancer?

- In the Plasmodium falciparum NSG mouse model, analogs like compound 45 (containing a piperidin-4-ylmethyl group) showed fast-killing kinetics and reduced parasite load. For solid tumors, derivatives with EC50 values <300 nM inhibit proliferation by elevating H3K4 methylation, inducing apoptosis .

- Translational Consideration : Pair in vitro cytotoxicity assays (e.g., MTT) with pharmacokinetic profiling to assess bioavailability and metabolic stability .

Q. What computational tools predict the binding affinity of 4-(piperidin-4-ylmethyl)pyridine derivatives to LSD1?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions between the protonated piperidine nitrogen and LSD1’s catalytic pocket. Free energy calculations (MM-PBSA/GBSA) quantify binding energetics, guiding lead optimization .

- Workflow : Validate computational predictions with mutagenesis studies (e.g., Asp555Ala LSD1 mutants) to confirm critical residues .

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.